molecular formula C14H14FN B2787880 [(4-Fluorophenyl)(phenyl)methyl](methyl)amine CAS No. 885459-65-4

[(4-Fluorophenyl)(phenyl)methyl](methyl)amine

Cat. No.: B2787880
CAS No.: 885459-65-4
M. Wt: 215.271
InChI Key: ONUTUHCURYPKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)(phenyl)methylamine is a secondary amine featuring a methyl group and a diphenylmethyl substituent, where one phenyl ring is para-fluorinated. This structure combines aromaticity, fluorination, and steric bulk, making it relevant in medicinal chemistry and materials science. Fluorine’s electronegativity and lipophilicity enhance binding interactions and metabolic stability, while the diphenylmethyl group contributes to steric effects and π-π stacking .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-16-14(11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUTUHCURYPKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(phenyl)methylamine typically involves the reaction of 4-fluorobenzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine compound.

Industrial Production Methods

On an industrial scale, the production of (4-Fluorophenyl)(phenyl)methylamine may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(phenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Fluorophenyl)(phenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(phenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Amine Nitrogen

(4-Fluorophenyl)(phenyl)methylamine
  • Structure : The methyl group is replaced with a bulky 2-methylbutan-2-yl group.
  • Molecular Weight : 271.37 g/mol (vs. ~215.27 g/mol for the target compound).
  • Impact: Increased steric hindrance may reduce enzymatic degradation but could limit receptor accessibility.
(2-Chloro-4-fluorophenyl)methylamine
  • Structure : A chlorinated and fluorinated benzyl group replaces the diphenylmethyl moiety.
  • Molecular Formula : C₈H₉ClFN (MW: 173.62 g/mol).
  • Simpler structure may enhance solubility but reduce aromatic interactions .

Functional Group Modifications

{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine
  • Structure: Incorporates a phenoxy group with chloro and fluoro substituents.
  • Impact : The ether linkage increases polarity, improving aqueous solubility. The chloro-fluoro pattern may enhance selectivity for halogen-binding pockets in enzymes or receptors .
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine
  • Structure : Combines a methoxybenzyl group with a pyridinylmethyl substituent.
Fluorinated Polyamine Derivatives
  • Example: N-(3-[(4-Aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine (from ).
  • Application : Utilized in positron emission tomography (PET) imaging due to high cancer cell uptake via polyamine transporters.
  • Comparison: The target compound, being a monoamine, lacks the polyamine backbone’s multivalent binding but may exhibit faster clearance .
Receptor Affinity Data
  • Key Finding : Analogues with 4-fluorophenyl ethyl groups (e.g., compound 8c in ) show moderate A₁ receptor affinity (78 ± 31 nM).
  • Implication : The target compound’s diphenylmethyl group may enhance hydrophobic interactions but reduce flexibility compared to ethyl-linked derivatives .

Biological Activity

(4-Fluorophenyl)(phenyl)methylamine, a substituted amine, is of significant interest in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of a fluorinated phenyl group, which may influence its interactions with biological targets such as enzymes and receptors. This article explores the biological activity of this compound, including its mechanism of action, enzyme inhibition, and receptor modulation, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for (4-Fluorophenyl)(phenyl)methylamine is C15H16F N. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to various biological targets.

Property Value
Molecular FormulaC15H16F N
Molecular WeightApproximately 229.30 g/mol
Structural FeaturesFluorinated phenyl group, tertiary amine

Biological Activity Overview

The biological activity of (4-Fluorophenyl)(phenyl)methylamine can be attributed to its interactions with various biological systems. Key areas of focus include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, particularly histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive effects .

Enzyme Inhibition Studies

Research indicates that (4-Fluorophenyl)(phenyl)methylamine may act as an inhibitor for various enzymes. A notable study demonstrated the compound's potential to inhibit human class I HDACs. This inhibition could lead to altered gene expression profiles relevant to cancer therapy .

Case Study: HDAC Inhibition

In a study examining structural analogs of (4-Fluorophenyl)(phenyl)methylamine, several compounds were tested for their ability to inhibit HDAC activity. The results indicated that compounds with similar substituents exhibited varying degrees of inhibition, suggesting a structure-activity relationship that could guide future drug design .

Receptor Interaction Studies

The interaction of (4-Fluorophenyl)(phenyl)methylamine with neurotransmitter receptors has been a subject of investigation. Compounds in this category have shown promise in modulating dopamine transporter (DAT) activity, which is crucial for managing disorders related to psychostimulant abuse.

Case Study: DAT Modulation

A series of experiments evaluated the binding affinities of related compounds at the DAT. One compound demonstrated a Ki value of 23 nM, indicating strong binding affinity compared to other analogs . This suggests that (4-Fluorophenyl)(phenyl)methylamine could be developed further as a therapeutic agent for conditions like cocaine addiction.

Comparative Analysis

To better understand the biological activity of (4-Fluorophenyl)(phenyl)methylamine, it is useful to compare it with structurally similar compounds.

Compound Enzyme Target Ki Value (nM) Biological Activity
(4-Fluorophenyl)(phenyl)methylamineHDACTBDPotential anti-cancer effects
Compound ADAT23Reduced reinforcing effects in psychostimulant models
Compound BSerotonin Transporter45Modulation of mood-related pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.